2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O2/c13-12(14,15)7-2-1-4-20-8(18-19-9(7)20)6-17-11(23)21-5-3-16-10(21)22/h1-2,4H,3,5-6H2,(H,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMYKISWSGRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
The compound acts as an inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the inactivation of incretin hormones, thereby increasing their availability. This leads to an increase in insulin production and a decrease in the production of glucagon in the pancreas.
Biochemical Pathways
The inhibition of DPP-4 affects the glucose-insulin regulation pathway . The increased availability of incretin hormones enhances the secretion of insulin, a hormone that promotes the uptake of glucose into cells, thereby reducing blood glucose levels. At the same time, the compound decreases the production of glucagon, a hormone that opposes the action of insulin by promoting the release of glucose into the bloodstream.
Pharmacokinetics
It is known that the compound is orally active, suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The result of the compound’s action is a regulation of blood glucose levels . By increasing insulin production and decreasing glucagon production, the compound helps to lower blood glucose levels, making it useful in the treatment of type 2 diabetes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature. Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body that might interact with it.
Biological Activity
The compound 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide, identified by its CAS number 1903049-46-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and therapeutic implications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 328.25 g/mol. Its structure features a triazolo-pyridine moiety, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₆O₂ |
| Molecular Weight | 328.25 g/mol |
| CAS Number | 1903049-46-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. Research indicates that these compounds can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor-induced immune suppression. For instance, one study reported that derivatives of this scaffold exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant potency compared to earlier compounds .
The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of IDO1 activity. This inhibition can enhance the immune response against tumors by preventing the degradation of tryptophan into kynurenine, a metabolite that suppresses T-cell activity. The design of these compounds was guided by structure-based virtual screening and molecular dynamics simulations, which confirmed their binding affinity to IDO1 .
Metabolic Stability
Metabolic stability is crucial for the therapeutic efficacy of any drug candidate. The aforementioned studies indicated that the triazolo-pyridine derivatives maintained high metabolic stability with over 99% residual substrate after metabolic reactions involving hepatic enzymes. This suggests that these compounds are less likely to undergo rapid degradation in vivo, which is a desirable property for drug development .
Study 1: In vitro Evaluation
In a study published in ChemMedChem, a series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Among them, several compounds displayed greater than 50% inhibition at low concentrations. Notably, one compound exhibited an IC50 value as low as 0.9 μM, indicating its potential as a lead candidate for further development .
Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications to the triazolo-pyridine scaffold significantly impacted biological activity. Compounds with specific substituents demonstrated enhanced potency against cancer cell lines while maintaining selectivity over other heme-containing enzymes like tryptophan 2,3-dioxygenase (TDO) . This selectivity is critical for minimizing off-target effects and enhancing therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
